1-(4-Methylbenzene-1-sulfonyl)ethan-1-ol
Description
1-(4-Methylbenzene-1-sulfonyl)ethan-1-ol is a sulfonated aromatic alcohol with the molecular formula C₉H₁₂O₃S. It features a 4-methylbenzenesulfonyl group attached to an ethanol moiety. This compound is synthesized via the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with 4-methylbenzene-1-sulfonyl chloride under reflux conditions, yielding a versatile intermediate for heterocyclic chemistry . Its sulfonyl group imparts electron-withdrawing properties, influencing reactivity in substitution and coupling reactions. Applications include its use in synthesizing pyrazolo[3,4-b]pyridine derivatives and other bioactive heterocycles .
Properties
CAS No. |
62954-86-3 |
|---|---|
Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylethanol |
InChI |
InChI=1S/C9H12O3S/c1-7-3-5-9(6-4-7)13(11,12)8(2)10/h3-6,8,10H,1-2H3 |
InChI Key |
YREKJJYFSLIJOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(4-Methylbenzene-1-sulfonyl)ethan-1-ol, highlighting differences in substituents, synthesis, and applications:
Key Observations:
Structural Variations :
- Electron-withdrawing vs. Electron-donating Groups : The sulfonyl group in the target compound contrasts with electron-donating substituents like ethyl (in 1-(4-ethylphenyl)ethan-1-ol) or hydroxyl (in 1-(3-hydroxyphenyl)ethan-1-ol). This difference significantly alters reactivity; sulfonyl groups enhance electrophilic substitution resistance but facilitate nucleophilic attacks .
- Chirality : Compounds like 1-(3-hydroxyphenyl)ethan-1-ol and 1-(3-nitrophenyl)ethan-1-ol are synthesized enantioselectively (>99% ee) via biocatalysis or metal-catalyzed reduction, whereas the target compound lacks reported chirality .
Synthetic Approaches :
- The target compound employs sulfonyl chloride coupling, a common method for sulfonated intermediates . In contrast, analogs like 1-(3-hydroxyphenyl)ethan-1-ol utilize enzymatic reduction, emphasizing green chemistry trends .
Applications :
- The sulfonyl group in the target compound enhances its utility in heterocyclic synthesis, whereas hydroxyl or nitro-substituted analogs are prioritized for chiral drug intermediates .
- Bulkier analogs like 1,1-bis(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethan-1-ol may exhibit enhanced bioactivity due to increased steric hindrance and lipophilicity .
Research Findings and Data
Thermal and Physicochemical Properties:
- This compound: Predicted to have moderate solubility in polar solvents due to the sulfonyl group. No explicit melting/boiling points reported.
- 1,1-Bis(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethan-1-ol : Higher molar mass (437.33 g/mol) and density (1.376 g/cm³) suggest lower solubility than the target compound .
Yield and Efficiency:
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